5-(3-Ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione
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Overview
Description
5-(3-Ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives This compound features a cyclohexane ring substituted with a 3-ethyl-2,4,6-trimethylphenyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Enol Ester: The enol ester is synthesized from the corresponding acid chloride and 1,3-cyclohexane dione.
Rearrangement Reaction: The enol ester undergoes a rearrangement reaction to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new substituents onto the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(3-Ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, triketones, a class of compounds related to this molecule, inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HDDP), which is involved in the breakdown of the amino acid tyrosine . This inhibition can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Leptospermone: A triketone with similar herbicidal activity.
Cyclohexane-1,3-dione Derivatives: Other derivatives with varying substituents on the cyclohexane ring.
Uniqueness
5-(3-Ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aromatic ring with multiple methyl groups and a cyclohexane ring with keto groups makes it a versatile compound for various applications.
Properties
CAS No. |
88176-22-1 |
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Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
5-(3-ethyl-2,4,6-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C17H22O2/c1-5-16-10(2)6-11(3)17(12(16)4)13-7-14(18)9-15(19)8-13/h6,13H,5,7-9H2,1-4H3 |
InChI Key |
NJRVBJOOOSYWFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1C)C)C2CC(=O)CC(=O)C2)C |
Origin of Product |
United States |
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